1-(8-Fluoroquinolin-3-yl)ethan-1-ol
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Overview
Description
1-(8-Fluoroquinolin-3-yl)ethan-1-ol is a chemical compound that belongs to the class of fluorinated quinolines It is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring and an ethan-1-ol group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Fluoroquinolin-3-yl)ethan-1-ol typically involves the introduction of a fluorine atom into the quinoline ring followed by the addition of an ethan-1-ol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the quinoline ring, which is then further functionalized to introduce the ethan-1-ol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(8-Fluoroquinolin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield 1-(8-Fluoroquinolin-3-yl)ethanone, while nucleophilic substitution of the fluorine atom can produce various substituted quinoline derivatives .
Scientific Research Applications
1-(8-Fluoroquinolin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 1-(8-Fluoroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-(8-Fluoroquinolin-3-yl)ethan-1-ol can be compared with other fluorinated quinolines, such as:
1-(6-Fluoroquinolin-3-yl)ethan-1-ol: Similar structure but with the fluorine atom at the 6th position.
1-(8-Fluoroquinolin-3-yl)ethanone: Similar structure but with a ketone group instead of an ethan-1-ol group.
Fluoroquinolones: A broader class of compounds known for their antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10FNO |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-(8-fluoroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10FNO/c1-7(14)9-5-8-3-2-4-10(12)11(8)13-6-9/h2-7,14H,1H3 |
InChI Key |
ZSXNCRBXAJDXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2C(=C1)C=CC=C2F)O |
Origin of Product |
United States |
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